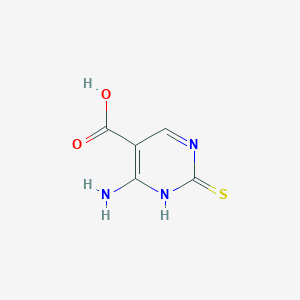

4-Amino-2-mercaptopyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2S/c6-3-2(4(9)10)1-7-5(11)8-3/h1H,(H,9,10)(H3,6,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCCUWZDHQOJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873570 | |

| Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-60-5 | |

| Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,2-dihydro-2-thioxo-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-mercaptopyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carboxylic acid (CAS: 875-60-5)

Section 1: Core Introduction and Strategic Importance

4-Amino-2-mercaptopyrimidine-5-carboxylic acid, registered under CAS number 875-60-5, is a multifunctional heterocyclic compound of significant interest to the scientific community.[1][2][3] Its pyrimidine core, a fundamental component of nucleic acids, is strategically decorated with three key functional groups: an amino group at the 4-position, a mercapto (thiol) group at the 2-position, and a carboxylic acid at the 5-position. This unique arrangement confers a versatile chemical reactivity and a rich pharmacological potential, making it a valuable building block in medicinal chemistry, drug development, and materials science.

The structural similarity to the naturally occurring nucleobase thiouracil provides a logical starting point for its investigation as a pharmaceutical agent.[1] This guide offers a comprehensive technical overview, synthesizing its physicochemical properties, synthetic routes, key chemical transformations, biological activities, and analytical methodologies for researchers, scientists, and drug development professionals.

Section 2: Physicochemical & Spectroscopic Profile

The compound's utility is fundamentally governed by its chemical and physical properties. A summary is presented below, followed by an analysis of its spectroscopic signature, which is critical for its identification and characterization.

2.1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 875-60-5 | [1][2] |

| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | [1] |

| Molecular Formula | C₅H₅N₃O₂S | [1][2] |

| Molecular Weight | 171.18 g/mol | [1][2] |

| Melting Point | 150–155 °C | [1] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Density | Approximately 1.5 g/cm³ | [1] |

2.2: Spectroscopic Signature Analysis

Characterization of this compound relies on standard spectroscopic techniques. The expected spectral features are dictated by its distinct functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by the carboxylic acid group. A very broad and strong O-H stretching absorption is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer common to carboxylic acids.[5] This band will likely overlap the N-H stretches of the amino group and the C-H stretches of the pyrimidine ring. A strong carbonyl (C=O) stretching frequency for the dimer is anticipated near 1710 cm⁻¹.[5] The C=N and C=C stretching vibrations of the pyrimidine ring, along with N-H bending, will contribute to the fingerprint region.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In a suitable deuterated solvent like DMSO-d₆, the most downfield signal will be the carboxylic acid proton, which is highly deshielded and typically appears in the 10–12 ppm region as a broad singlet.[5] The protons of the primary amino group (-NH₂) and the ring N-H would also appear as exchangeable broad signals. The lone aromatic proton on the pyrimidine ring would appear as a sharp singlet.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will show five distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The remaining four carbons of the pyrimidine ring will have chemical shifts influenced by their respective substituents (amino, mercapto, and the vinylogous relationship to the nitrogen atoms). Data from structurally similar pyrimidines can be used for comparative assignment.[6][7]

Section 3: Synthesis and Chemical Reactivity

This compound is not just an endpoint but a versatile intermediate. Its synthesis can be achieved efficiently, and its functional groups provide multiple handles for subsequent chemical modifications.

3.1: Recommended Synthetic Protocol: One-Pot Condensation

A robust and efficient method for synthesizing substituted pyrimidines is through a one-pot, multi-component reaction.[8] The following protocol is a logical pathway for the synthesis of the title compound.

Principle: This procedure is based on the condensation reaction of an appropriate β-keto ester equivalent, thiourea, and a formylating agent, driven by a base catalyst.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the cooled sodium ethoxide solution, add ethyl 2-formyl-2-cyanoacetate (or a similar activated precursor) and thiourea. The cyano group will be hydrolyzed to the carboxylic acid in the workup step.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Hydrolysis: After completion, cool the mixture to room temperature and carefully neutralize it with an aqueous acid (e.g., acetic acid or dilute HCl) to a pH of 7-8. This step facilitates the precipitation of the crude product and hydrolyzes the ester/nitrile to the carboxylic acid.

-

Isolation and Purification: Filter the resulting solid precipitate, wash with cold water and ethanol, and then dry under vacuum. Recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) will yield the purified this compound.

3.2: Key Chemical Transformations & Synthetic Utility

The true value of this molecule lies in its capacity to serve as a scaffold for more complex structures. The amino, mercapto, and carboxylic acid groups can be selectively targeted for further derivatization.

-

Cyclization Reactions: It is an excellent precursor for fused heterocyclic systems. For instance, condensation with formamide derivatives at elevated temperatures can lead to the formation of pyrimidopyrimidine derivatives.[1]

-

Palladium-Catalyzed Cross-Coupling:

-

Thiol Group Chemistry: The mercapto group is highly reactive. It can be oxidized to form disulfide bridges or alkylated to produce thioethers. Its ability to coordinate with metals is also a key feature.

Caption: Synthetic utility of the core molecule.

Section 4: Applications in Research and Development

The compound's diverse biological activities make it a promising candidate for drug discovery programs.

4.1: Biological Activities

-

Antimicrobial Activity: The molecule has demonstrated both antibacterial and antifungal properties. It has been shown to inhibit the growth of various strains, including notable pathogens like Staphylococcus aureus and Candida albicans.[1]

-

Anticancer Potential: Studies suggest it may possess antitumor effects. The proposed mechanisms include the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1]

-

Antioxidant Properties: The presence of the mercapto group contributes to its ability to scavenge free radicals. This antioxidant activity suggests a potential role in mitigating diseases related to oxidative stress.[1]

4.2: Hypothesized Mechanism of Action

While specific mechanistic pathways are still under investigation, its structural features allow for logical hypotheses.[1] As a pyrimidine analog, it could act as an antimetabolite, interfering with nucleic acid synthesis. The thiol group is a potent nucleophile and metal chelator, suggesting it could inhibit metalloenzymes or enzymes with critical cysteine residues in their active sites.

Caption: Hypothesized enzyme inhibition mechanism.

Section 5: Analytical Methodologies

Accurate quantification in biological matrices is essential for preclinical and clinical development. A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard.

5.1: Protocol for Quantitative Analysis in Plasma

Principle: This method utilizes protein precipitation for sample cleanup, followed by chemical derivatization to enhance chromatographic retention and ionization efficiency, and finally quantification by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Chemical Derivatization (Optional but Recommended): To improve reversed-phase LC performance, derivatize the carboxylic acid.

-

Reconstitute the dried extract in 50 µL of anhydrous acetonitrile.

-

Add a coupling agent (e.g., EDC/NHS) to activate the carboxylic acid.[9]

-

Add a derivatizing agent that introduces a hydrophobic and easily ionizable tag.[9]

-

Incubate the reaction at an elevated temperature (e.g., 60°C) for 60 minutes.[9]

-

-

Final Sample Preparation: Cool the sample, evaporate the solvent, and reconstitute in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis:

-

LC System: UHPLC system with a C18 reversed-phase column.

-

Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Use MRM to monitor a specific precursor-to-product ion transition for the analyte and the internal standard, ensuring high selectivity and sensitivity.

-

Caption: Workflow for quantitative LC-MS/MS analysis.

Section 6: Safety and Handling

As a laboratory chemical with undocumented long-term toxicity, this compound must be handled with appropriate caution.[1]

-

Hazards: It is considered a potential skin, eye, and respiratory irritant.[1] The mercapto group can be particularly irritating upon contact.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Section 7: References

-

This compound ethyl ester. ChemBK. [Link]

-

4-Amino-2-mercaptopyrimidine-5-carbonitrile | C5H4N4S | CID 2822202. PubChem. [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. [Link]

-

One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Science. [Link]

-

4-Amino-2-mercaptopyrimidine. Georganics. [Link]

-

Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PubMed Central. [Link]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

-

Amino Acids in the Development of Prodrugs. MDPI. [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

774-07-2 ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate. HENAN SUNLAKE ENTERPRISE CORPORATION. [Link]

Sources

- 1. Buy this compound | 875-60-5 [smolecule.com]

- 2. 875-60-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 875-60-5 [chemicalbook.com]

- 4. 774-07-2 ETHYL 4-AMINO-2-MERCAPTOPYRIMIDINE-5-CARBOXYLATE, CasNo.774-07-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-AMINO-2-MERCAPTOPYRIMIDINE(333-49-3) 13C NMR spectrum [chemicalbook.com]

- 7. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamopen.com [benthamopen.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carboxylic acid: Properties, Reactivity, and Applications

Introduction

4-Amino-2-mercaptopyrimidine-5-carboxylic acid is a multifunctional heterocyclic compound built upon a pyrimidine scaffold. Its structure, featuring an amino group at the 4-position, a mercapto (or thione) group at the 2-position, and a carboxylic acid at the 5-position, makes it a molecule of significant interest in medicinal chemistry and materials science. As a thiouracil derivative, it shares a structural resemblance with naturally occurring nucleobases and clinically relevant drugs, such as the antithyroid agent propylthiouracil.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and biological significance, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its physical and chemical behavior.

General Properties

A summary of the fundamental physicochemical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | [1] |

| CAS Number | 875-60-5 | [1] |

| Molecular Formula | C₅H₅N₃O₂S | [1] |

| Molecular Weight | 171.18 g/mol | [1] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 150–155 °C | [1] |

| Density | ~1.5 g/cm³ | [1] |

| Solubility | Soluble in water and polar solvents; less soluble in non-polar solvents. | [1] |

Tautomerism: The Thione-Thiol Equilibrium

A critical aspect of the chemistry of 2-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thiol and thione forms.[3] For this compound, this equilibrium lies between the 2-mercapto (thiol) form and the 2-thione form.

Caption: Thione-thiol tautomerism of the subject compound.

Quantum mechanical and spectroscopic studies have demonstrated that for 2-mercaptopyrimidines, the tautomeric equilibrium is highly dependent on the environment.[4][5] In the gas phase or in dilute solutions of non-polar solvents, the aromatic thiol form tends to predominate.[3] However, in polar solvents like water and ethanol, and in the solid state, the thione form is significantly favored.[3][5][6] This shift is attributed to the greater polarity of the thione tautomer and its ability to form strong hydrogen-bonded dimers and solvated species.[6] This property is fundamental to understanding its reactivity and biological interactions.

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature.

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see a singlet for the C6-H proton on the pyrimidine ring. Additionally, broad, exchangeable signals corresponding to the protons of the amino (-NH₂), thiol/amide (-SH/-NH), and carboxylic acid (-COOH) groups would be present.

-

¹³C NMR Spectroscopy: The spectrum would display five distinct carbon signals. The C=S carbon of the thione tautomer is expected to appear significantly downfield.[7] Other signals would correspond to the four sp² carbons of the pyrimidine ring and the carbonyl carbon of the carboxylic acid group.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Characteristic absorption bands would include:

-

N-H stretching: Broad bands for the amino group.

-

O-H stretching: A very broad band for the carboxylic acid hydroxyl group.

-

C=O stretching: A strong absorption for the carboxylic acid carbonyl group.

-

C=S stretching: A band characteristic of the thione group.

-

C=N and C=C stretching: Absorptions corresponding to the pyrimidine ring.

-

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight of 171.18 g/mol .[1]

Chemical Reactivity and Synthetic Utility

The molecule's three distinct functional groups (amino, mercapto/thione, and carboxylic acid) serve as reactive handles, making it a versatile building block for more complex structures. The reactivity at each site can often be controlled by judicious choice of reaction conditions.

Caption: Reactivity map of the core functional groups.

Reactions at the Mercapto/Thione Group

The sulfur atom is highly nucleophilic and is the primary site for alkylation and related reactions.

-

Nucleophilic Substitution: The mercapto group readily participates in nucleophilic substitution reactions, allowing for the straightforward synthesis of various S-substituted derivatives.[1]

-

Condensation Reactions: It can react with electrophiles like aldehydes or ketones to form fused ring systems, such as thiazolidine derivatives.[1]

Reactions at the Amino Group

The amino group at C4 behaves as a typical aromatic amine, acting as a potent nucleophile.

-

Buchwald-Hartwig Amination: This group can undergo palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides to form new C-N bonds, a crucial transformation in modern medicinal chemistry.[1]

-

Cyclization and Fused Heterocycle Formation: The amino group is key to building fused heterocyclic systems. For instance, reaction with formamide derivatives at high temperatures can lead to the formation of pyrimidopyrimidines, a scaffold found in many biologically active molecules.[1]

Reactions at the Carboxylic Acid Group

The carboxylic acid group exhibits typical reactivity, serving as a proton donor and a precursor to various derivatives.[8]

-

Acid-Base Reactions: As an acid, it readily donates a proton.[1] This property is critical for its solubility in aqueous bases and its ability to form salts. The introduction of a carboxylic acid function is a common strategy to improve the water solubility of drug candidates.[9]

-

Esterification and Amide Formation: The carboxylic acid can be converted to esters or amides through condensation reactions with alcohols or amines, respectively.[10] These transformations are fundamental for creating prodrugs or modifying the pharmacokinetic properties of a lead compound.[11]

Synthesis Methodologies

Several synthetic routes to this compound and its derivatives have been established, often relying on the cyclocondensation of three-component systems.

Sources

- 1. Buy this compound | 875-60-5 [smolecule.com]

- 2. Thiouracil: Comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-AMINO-2-MERCAPTOPYRIMIDINE(333-49-3) 13C NMR [m.chemicalbook.com]

- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. jackwestin.com [jackwestin.com]

- 11. mdpi.com [mdpi.com]

Biological activity of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid

An In-Depth Technical Guide to the Biological Activity of 4-Amino-2-mercaptopyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structural features, including the pyrimidine core substituted with amino, mercapto, and carboxylic acid groups, make it a promising scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, with a focus on its antimicrobial, anticancer, and enzyme inhibitory potential. Detailed experimental protocols and structure-activity relationship insights are provided to aid researchers in their exploration of this promising molecule.

Chemical and Physical Properties

This compound, also known by its IUPAC name 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid, is a solid organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 875-60-5 | [1] |

| Molecular Formula | C5H5N3O2S | [1] |

| Molecular Weight | 171.18 g/mol | [1] |

| Melting Point | 150–155 °C | [1] |

| Density | Approximately 1.5 g/cm³ | [1] |

| Solubility | Soluble in water and polar solvents, less soluble in non-polar solvents. | [1] |

| Appearance | Solid | [2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes, including the condensation of appropriate starting materials in a one-pot synthesis or through the hydrolysis of its ester derivatives.[1] The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex heterocyclic systems.[1]

General Synthesis Workflow

A common approach to synthesizing pyrimidine derivatives involves a multi-component condensation reaction. The following diagram illustrates a generalized workflow.

Sources

4-Amino-2-mercaptopyrimidine-5-carboxylic acid derivatives in medicinal chemistry

An In-Depth Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of this compound and its derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into the synthetic strategies, diverse biological activities, and critical structure-activity relationships that make this scaffold a compelling starting point for drug discovery and development professionals.

The this compound Scaffold: A Privileged Core

The pyrimidine ring is a fundamental building block in nature, most notably as a component of nucleic acids. This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry. The this compound core, with its distinct arrangement of functional groups—an amino group, a mercapto (thiol) group, and a carboxylic acid—offers a rich platform for chemical modification and biological interaction.[1][2]

The strategic placement of these groups imparts a unique combination of reactivity and potential for non-covalent interactions:

-

The Amino Group: Acts as a hydrogen bond donor and a nucleophile, crucial for engaging with biological targets.

-

The Mercapto Group: A highly reactive nucleophile and a key player in metal coordination, it also contributes to antioxidant properties through its ability to scavenge free radicals.[1]

-

The Carboxylic Acid Group: Functions as a hydrogen bond donor/acceptor and can form salt bridges, significantly influencing solubility and receptor binding.

This trifecta of functionality allows for extensive derivatization, enabling the fine-tuning of physicochemical properties and biological activity, leading to compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][3]

Synthetic Pathways and Derivatization Strategies

The versatility of the this compound scaffold begins with its synthesis. Several efficient methods exist, with one-pot, multi-component reactions being particularly favored for their atom economy and procedural simplicity.

Core Synthesis: A General Protocol

A common and effective approach involves the condensation of an aromatic aldehyde, a compound with an active methylene group (like malononitrile or ethyl cyanoacetate), and thiourea. This method allows for the direct construction of the substituted pyrimidine ring.[2]

Experimental Protocol: One-Pot Synthesis of a 4-Aryl-6-amino-5-cyano-2-mercaptopyrimidine

This protocol is adapted from established three-component condensation reactions.[2]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the selected aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and thiourea (1.1 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as potassium carbonate or piperidine, to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) can be performed for further purification.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.

Strategies for Derivatization

The true power of this scaffold lies in the selective modification of its functional groups to explore chemical space and optimize biological activity.

-

S-Alkylation: The mercapto group is readily alkylated via nucleophilic substitution, allowing for the introduction of a wide variety of side chains.[1]

-

N-Acylation/Amination: The amino group can be acylated or used in more advanced C-N bond-forming reactions like the Buchwald-Hartwig amination to introduce aryl or heteroaryl substituents.[1]

-

Carboxylic Acid Modification: The carboxylic acid can be converted to esters or amides, which can dramatically alter the compound's polarity, cell permeability, and target engagement.

-

Ring Arylation: For further complexity, the pyrimidine ring itself can be functionalized. This often requires prior halogenation, followed by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to introduce new aryl groups.[1]

Caption: General workflow for synthesis and derivatization.

Diverse Biological Activities and Therapeutic Frontiers

Derivatives of this compound have been investigated for a wide array of therapeutic applications, with the most promising results seen in oncology and microbiology.

Anticancer Activity

Numerous studies have highlighted the potential of these compounds as anticancer agents, acting through mechanisms that include the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[1][4]

A study focusing on 6-amino-5-cyano-2-thiopyrimidine derivatives revealed potent activity against leukemia cell lines.[4] The structure-activity relationship (SAR) indicated that anticancer efficacy was correlated with the lipophilicity and electronic properties of substituents on an appended aryl ring.[4] Specifically, compounds with electron-withdrawing groups, such as dichlorophenyl substituents, demonstrated superior activity.

| Compound ID | Substituent (Aryl Ring) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1c | 2,4-Dichlorophenyl | Leukemia | Data not specified, but ranked highest activity | [4] |

| 1b | 4-Chlorophenyl | Leukemia | Data not specified, ranked moderate activity | [4] |

| 1a | 4-(Dimethylamino)phenyl | Leukemia | Data not specified, ranked lowest activity | [4] |

| 2d | 5-(4-methoxyphenyl)-7-(4-nitrophenyl) | A549 (Lung) | < 50 µM | [5] |

Note: The specific IC₅₀ values for compounds 1a-c were not provided in the abstract, but their relative activity was clearly stated.[4]

Antimicrobial Properties

The scaffold has also demonstrated notable antibacterial and antifungal properties.[1] Research suggests efficacy against various pathogens, including Staphylococcus aureus and Candida albicans.[1]

The mechanism of action can involve the inhibition of essential microbial enzymes. For instance, pyrimidine derivatives have been designed to target 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the methylerythritol phosphate (MEP) pathway.[6] This pathway is crucial for isoprenoid biosynthesis in many bacteria but is absent in humans, making it an attractive target for developing selective antibacterial agents.[6]

Antioxidant and Anti-inflammatory Potential

The presence of the mercapto group is a key contributor to the antioxidant activity observed in these compounds.[1] It can scavenge free radicals, potentially offering protection against oxidative stress, a pathological process implicated in numerous diseases. Furthermore, some pyrimidinecarboxamide derivatives have been specifically investigated for their use as anti-inflammatory agents.[3]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For this class of pyrimidines, several key SAR trends have emerged.

-

Substitution on the Aryl Ring: As seen in the anticancer studies, the nature of the substituent on an aryl moiety attached to the pyrimidine core is critical. Electron-withdrawing groups (e.g., halogens) tend to enhance anticancer activity, while electron-donating groups (e.g., dimethylamino) may reduce it. This suggests that electronic effects and lipophilicity play a major role in target interaction or cell permeability.[4]

-

The Carboxylic Acid Moiety: While the free acid is important for some interactions, converting it to an ester or amide can improve properties like cell membrane penetration. For example, replacing a carboxylic acid with an ethyl ester has been shown to be a viable modification in derivatives targeting bacterial enzymes.[6]

-

The Mercapto Group: Derivatization at the sulfur atom is a common strategy to modulate activity. The size and nature of the S-alkyl group can influence binding affinity and specificity for the target enzyme or receptor.

Caption: Key structure-activity relationships (SAR).

In Vitro Evaluation: A Protocol for Cytotoxicity Assessment

Once a library of derivatives has been synthesized, they must be evaluated for biological activity. The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold is a validated and highly promising starting point for the development of novel therapeutics. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in oncology and infectious diseases, ensure its continued relevance in medicinal chemistry.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.

-

Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy.

-

Expansion of Therapeutic Applications: Exploring the potential of these derivatives against other disease targets, such as viral infections or neurodegenerative disorders.

-

Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to rapidly explore a vast chemical space around the core scaffold to identify new hits with enhanced potency and selectivity.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to innovate and advance the development of this potent class of molecules into next-generation therapies.

References

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & Al-Sanea, M. M. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC - PubMed Central. Retrieved from [Link]

-

Di Sarno, V., Marfe, G., Iannuzzi, M., Romagnoli, R., Baraldi, P. G., & Sinicropi, M. S. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. PubMed. Retrieved from [Link]

-

Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Hussain, S. A. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Retrieved from [Link]

-

Patil, S., Jadhav, S., & Vanbhule, P. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Open. Retrieved from [Link]

-

ChemBK. (2024). This compound ethyl ester. Retrieved from [Link]

-

Al-Zoubi, R. M., Al-Subeh, S. M., Al-Masri, H. S., & Al-Adhami, A. J. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Retrieved from [Link]

-

Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. NIH. Retrieved from [Link]

-

Stratton, C. F., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PMC - NIH. Retrieved from [Link]

Sources

- 1. Buy this compound | 875-60-5 [smolecule.com]

- 2. benthamopen.com [benthamopen.com]

- 3. chiralen.com [chiralen.com]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 6. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid Analogs as Modulators of Disease Pathways

For Immediate Release

[City, State] – January 17, 2026 – In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a cornerstone of medicinal chemistry, lending its versatile structure to a multitude of therapeutic agents. Among these, 4-Amino-2-mercaptopyrimidine-5-carboxylic acid and its analogs are emerging as a promising class of compounds with a diverse pharmacological profile. This technical guide offers an in-depth exploration of the potential therapeutic targets of these analogs, providing a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their biological activity, supported by experimental evidence, and provide detailed protocols for target validation, fostering further investigation into this compelling chemical space.

The Versatile Scaffold: An Introduction to this compound

The this compound core is a privileged structure in drug design. It features a pyrimidine ring substituted with an amino group, a mercapto (thiol) group, and a carboxylic acid moiety. This unique combination of functional groups provides multiple points for chemical modification, allowing for the synthesis of a diverse library of analogs with fine-tuned biological activities. The inherent reactivity of the thiol group, the hydrogen bonding capabilities of the amino and carboxylic acid groups, and the overall electronic properties of the pyrimidine ring contribute to its ability to interact with a variety of biological targets.[1] Preliminary studies have indicated a broad spectrum of biological activities for this class of compounds, including antimicrobial, antioxidant, and anticancer effects, often linked to their ability to inhibit specific enzymes.[1][2]

Key Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound analogs stems from their ability to modulate the activity of key proteins involved in disease pathogenesis. This section will explore some of the most promising therapeutic targets identified to date.

Dihydrofolate Reductase (DHFR): A Gateway to Antiproliferative and Antimicrobial Activity

Biological Rationale: Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for both anticancer and antimicrobial therapies.[3][4][5]

Evidence for Inhibition by Pyrimidine Analogs: The pyrimidine scaffold is a well-established pharmacophore for DHFR inhibitors.[3][4][5] Numerous studies have demonstrated that 2,4-diaminopyrimidine derivatives can act as potent DHFR inhibitors.[4] While direct studies on this compound are limited, its structural similarity to known DHFR inhibitors suggests a high potential for activity. Nonclassical, lipid-soluble antifolates containing a pyrimidine ring have been shown to exhibit potent enzyme inhibition with IC50 values in the nanomolar range.[4] For instance, certain 2,4-diamino-5-(2'-arylpropargyl)pyrimidine derivatives have demonstrated potent human DHFR inhibition.[4] Furthermore, some pyrazolo[3,4-d]pyrimidine analogues have shown considerable DHFR inhibition with IC50 values less than 1 µM, surpassing the potency of the established drug methotrexate in some cases.[6]

Signaling Pathway:

Caption: Inhibition of DHFR by pyrimidine analogs blocks DNA synthesis.

Lipoxygenase (LOX): Targeting Inflammation and Oxidative Stress

Biological Rationale: Lipoxygenases (LOX) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of pro-inflammatory lipid mediators such as leukotrienes and lipoxins. The 5-lipoxygenase (5-LOX) pathway, in particular, is a key player in inflammatory responses and has been implicated in various inflammatory diseases and some cancers.

Evidence for Inhibition by Pyrimidine Derivatives: Several studies have highlighted the potential of pyrimidine derivatives as potent LOX inhibitors.[2][7][8][9] For example, certain pyrido[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against soybean lipoxygenase, a commonly used model for human 5-LOX, with IC50 values in the micromolar range (e.g., 42 µM and 47.5 µM).[2][8] More impressively, some novel piperidine pyrimidine cinnamic acid amides have been identified as highly potent LOX inhibitors, with IC50 values as low as 1.1 µM.[7][9] Molecular docking studies support these findings, suggesting that the pyrimidine core can effectively interact with the active site of the LOX enzyme.[7][10]

Signaling Pathway:

Caption: LOX inhibition by pyrimidine analogs reduces pro-inflammatory mediators.

Protein Kinases: A Broad Front in Anticancer Therapy

Biological Rationale: Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and survival, by phosphorylating specific protein substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Evidence for Inhibition by Pyrimidine Analogs: The pyrimidine scaffold is a common feature in many clinically approved kinase inhibitors. Various aminopyrimidine derivatives have been investigated as inhibitors of several cancer-related kinases:

-

Insulin-like Growth Factor 1 Receptor (IGF1R) and Src Kinase: A series of 4-aminopyrazolo[3,4-d]pyrimidine-based compounds have been developed as dual inhibitors of IGF1R and Src, two kinases involved in non-small cell lung cancer (NSCLC) progression. One such compound, LL28, effectively suppressed the activation of both kinases and induced apoptosis in NSCLC cell lines.[11]

-

Aurora Kinases and Polo-like Kinases (PLKs): These are serine/threonine kinases that play a critical role in mitosis. Many potent inhibitors of Aurora kinases and PLKs feature 2-aminopyrimidine, 2,4-diaminopyrimidine, and 4-aminopyrimidine scaffolds, with some exhibiting IC50 values in the nanomolar range.[12]

-

Epidermal Growth Factor Receptor (EGFR): Thienopyrimidine derivatives, which are structurally related to the core topic, have been developed as potent inhibitors of EGFR and its family member HER2, with some compounds showing IC50 values in the nanomolar range against breast cancer cell lines.[13]

Quantitative Data on Kinase Inhibition by Pyrimidine Analogs:

| Compound Class | Target Kinase(s) | IC50 Value | Cell Line | Reference |

| 4-Aminopyrazolo[3,4-d]pyrimidines | IGF1R/Src | Not specified | NSCLC | [11] |

| 2-Aminopyrimidine derivatives | Aurora A/B Kinase | 0.0012 µM / 0.00037 µM | - | [12] |

| 4-Amino-thieno[2,3-d]pyrimidines | Tie-2 | 0.07 µM | - | [13] |

| 5-Arylthieno[2,3-d]pyrimidines | EGFR-TK | 9.1 nM | MCF-7 | [13] |

| 2,4-Diaminopyrimidine derivatives | - | 1.98 µM - 5.52 µM | A549, HCT-116, PC-3, MCF-7 | [14] |

Experimental Protocols for Target Validation

To rigorously validate the therapeutic potential of this compound analogs, a series of well-defined experimental workflows are essential.

In Vitro Enzyme Inhibition Assays

Workflow for DHFR Inhibition Assay:

Caption: Spectrophotometric assay workflow for determining DHFR inhibition.

Detailed Protocol for DHFR Inhibition Assay:

-

Reagents and Materials:

-

Recombinant human DHFR enzyme

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

DHF (Dihydrofolic acid)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

-

Test compounds (this compound analogs) dissolved in DMSO

-

Positive control inhibitor (e.g., Methotrexate)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 50 µL of the assay buffer to all wells.

-

Add 10 µL of the diluted test compounds, positive control, or DMSO (for the vehicle control) to the respective wells.

-

Add 20 µL of a solution containing recombinant DHFR and NADPH to each well to a final concentration of, for example, 10 nM DHFR and 100 µM NADPH.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of DHF solution (e.g., final concentration of 50 µM) to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

-

Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Assays for Anticancer Activity

Workflow for MTT Cytotoxicity Assay:

Caption: Workflow for assessing the cytotoxic effects of compounds on cancer cells.

Detailed Protocol for MTT Assay:

-

Reagents and Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

-

Incubate the plate for 48 to 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

-

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The evidence presented in this guide strongly suggests that analogs derived from this core structure have the potential to modulate key enzymes and signaling pathways implicated in cancer, inflammation, and infectious diseases. The identified targets, including DHFR, LOX, and various protein kinases, offer clear avenues for further investigation.

Future research should focus on synthesizing and screening a broader library of these analogs to establish robust structure-activity relationships for each target. In-depth mechanistic studies, including enzyme kinetics, X-ray crystallography of compound-target complexes, and comprehensive cellular and in vivo studies, will be crucial to advancing the most promising candidates toward clinical development. The versatility of the this compound core, combined with a rational, target-based drug design approach, holds significant promise for addressing unmet medical needs.

References

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. [Link]

-

Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. PMC. [Link]

-

2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Derivatives as New Nonclassical Antifolates for Human Dihydrofolate Reductase Inhibition. (2010). PubMed. [Link]

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). PubMed Central. [Link]

-

Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. (2022). PubMed. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). PubMed. [Link]

-

(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]

-

(PDF) Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. ResearchGate. [Link]

-

Targeting dihydrofolate reductase: Design, synthesis and biological evaluation of novel 6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates and as potential antitumor agents. ResearchGate. [Link]

-

Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d]pyrimidine derivatives. (2024). PubMed. [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). PMC - PubMed Central. [Link]

-

Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity. (2018). PubMed. [Link]

-

Structure‐activity relationship for antiproliferative activity.. ResearchGate. [Link]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing). [Link]

-

Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a).. ResearchGate. [Link]

-

Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). PMC - NIH. [Link]

-

New Anticancer Agents: Structure-Activity Relationships. ResearchGate. [Link]

-

4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. (2007). PubMed. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). MDPI. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

-

Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase. (2006). PubMed. [Link]

-

Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2015). PubMed. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]

-

Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. (2019). PMC - NIH. [Link]

Sources

- 1. Buy this compound | 875-60-5 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]

- 14. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Versatile Scaffold: A Technical Guide to 4-Amino-2-mercaptopyrimidine-5-carboxylic Acid in Drug Design

Foreword: Unveiling the Potential of a Privileged Structure

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, diverse functionalization potential, and inherent biological relevance is perpetual. The pyrimidine ring, a cornerstone of nucleic acids, is a quintessential "privileged structure," frequently appearing in a vast array of therapeutic agents.[1][2] Within this family, 4-amino-2-mercaptopyrimidine-5-carboxylic acid stands out as a particularly compelling scaffold. Its trifunctional nature—an amino group, a reactive thiol, and a carboxylic acid—presents a rich canvas for chemical modification, enabling the exploration of vast chemical space to address a multitude of therapeutic targets.

This guide provides an in-depth technical exploration of the this compound core. We will dissect its synthesis, explore its chemical reactivity as a scaffold, and delve into its proven applications in the design of targeted therapeutic agents, particularly in the realms of oncology and infectious diseases. The methodologies and insights presented herein are curated to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile molecular building block.

The Core Scaffold: Physicochemical Properties and Synthesis

A thorough understanding of the foundational scaffold is paramount before its application in a drug discovery campaign.

Physicochemical Characteristics

The this compound molecule is a stable, solid compound with the following key properties:

| Property | Value | Source |

| IUPAC Name | 6-amino-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid | Smolecule[3] |

| CAS Number | 875-60-5 | Smolecule[3] |

| Molecular Formula | C₅H₅N₃O₂S | Smolecule[3] |

| Molecular Weight | 171.18 g/mol | Smolecule[3] |

| Melting Point | 261-263 °C | ChemBK[4] |

| Appearance | White to off-white solid | HENAN SUNLAKE[5] |

| Solubility | Slightly soluble in water, soluble in DMSO | ChemBK[4] |

The molecule exists in a tautomeric equilibrium, with the mercapto group also existing as a thione. The presence of acidic (carboxylic acid) and basic (amino) groups, along with the reactive thiol, dictates its chemical behavior and provides the handles for derivatization.

Rationale for Synthetic Strategy: A Two-Step Approach

The most common and efficient route to obtaining this compound is a two-step process. This strategy begins with the synthesis of its ethyl ester precursor, ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate, followed by a straightforward hydrolysis to yield the target carboxylic acid. The rationale for this approach is rooted in the higher reactivity and better solubility of the starting materials for the initial cyclization reaction, leading to cleaner reactions and higher yields of the ester intermediate. The subsequent hydrolysis is typically a high-yielding and simple procedure.

Experimental Protocol: Synthesis of the Scaffold

This protocol is a self-validating system, beginning with commercially available starting materials and proceeding through a logical, well-established reaction sequence.

Step 1: Synthesis of Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate

This step involves a one-pot condensation reaction, a variation of the Biginelli reaction, which is a cornerstone of pyrimidine synthesis.

// Nodes for reactants EtOOC_CN [label="Ethyl 2-cyano-3-ethoxyacrylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Thiourea [label="Thiourea", fillcolor="#F1F3F4", fontcolor="#202124"]; NaOEt [label="Sodium Ethoxide (Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; EtOH [label="Ethanol (Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reaction node Reaction [label="Cyclocondensation\nReflux", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product node Product_Ester [label="Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections {EtOOC_CN, Thiourea, NaOEt, EtOH} -> Reaction [arrowhead=vee]; Reaction -> Product_Ester [arrowhead=vee, label="Formation of\nPyrimidine Ring"]; }

Caption: Workflow for the synthesis of the ethyl ester precursor.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add thiourea (1 equivalent) and ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature. The product often precipitates from the solution. The pH can be adjusted towards neutral with an acid (e.g., acetic acid) to facilitate further precipitation.

-

Purification: Collect the solid product by filtration, wash with cold ethanol and then water to remove salts and unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate as a white to off-white solid.[5][6][7]

Step 2: Hydrolysis to this compound

This is a standard saponification reaction to convert the ethyl ester to the desired carboxylic acid.

// Reactant Node Product_Ester [label="Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reaction Conditions NaOH_aq [label="Aqueous NaOH", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate Node Salt [label="Sodium Carboxylate Salt\n(in solution)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Acidification HCl_aq [label="Aqueous HCl", fillcolor="#F1F3F4", fontcolor="#202124"];

// Final Product Final_Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Product_Ester -> Salt [arrowhead=vee, label="1. Hydrolysis"]; Salt -> Final_Product [arrowhead=vee, label="2. Acidification\n(Precipitation)"]; NaOH_aq -> Salt [style=invis]; Heat -> Salt [style=invis]; HCl_aq -> Final_Product [style=invis]; }

Caption: Workflow for the hydrolysis of the ester to the final scaffold.

Methodology:

-

Reaction Setup: Suspend ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2-3 equivalents).

-

Reaction: Heat the mixture, typically to 80-100 °C, with stirring. The solid will gradually dissolve as the hydrolysis proceeds. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully acidify the solution with an appropriate acid (e.g., 2M HCl) to a pH of approximately 3-4. The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield this compound as a pure solid.[8][9]

The Scaffold in Action: Derivatization Strategies

The true power of this scaffold lies in its three distinct functional groups, which can be modified selectively to build a library of diverse compounds. The choice of derivatization strategy is dictated by the therapeutic target and the desired physicochemical properties of the final molecules.

// Nodes for functional groups Thiol [label="C2-Thiol/Thione", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carboxylic [label="C5-Carboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Amino [label="C4-Amino", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for reaction types Alkylation [label="S-Alkylation\n(e.g., with Alkyl Halides)", shape=ellipse]; Amide [label="Amide Coupling\n(e.g., with Amines, EDC/HOBt)", shape=ellipse]; Esterification [label="Esterification\n(e.g., with Alcohols)", shape=ellipse]; N_Alkylation [label="N-Alkylation / Acylation\n(Under specific conditions)", shape=ellipse];

// Connections Core -> Thiol; Core -> Carboxylic; Core -> Amino;

Thiol -> Alkylation [label="Creates Thioethers"]; Carboxylic -> Amide [label="Creates Amides"]; Carboxylic -> Esterification [label="Creates Esters"]; Amino -> N_Alkylation [label="Creates Substituted Amines/Amides"]; }

Caption: Key derivatization pathways for the core scaffold.

Protocol: S-Alkylation of the 2-Mercapto Group

The thiol group is highly nucleophilic and is typically the most reactive site for alkylation. This reaction is crucial for introducing a wide variety of side chains.

Methodology:

-

Base Treatment: Dissolve this compound (1 equivalent) in a suitable solvent like dimethylformamide (DMF) or an alcohol/water mixture.

-

Deprotonation: Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.1 equivalents) and stir at room temperature for 30 minutes to form the thiolate salt.

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours, monitoring by TLC.

-

Work-up: Upon completion, pour the reaction mixture into ice water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure S-alkylated derivative.[4][10]

Protocol: Amide Coupling at the 5-Carboxylic Acid Group

Formation of an amide bond at the C5 position is a key strategy to introduce diversity and modulate properties like solubility and hydrogen bonding potential.

Methodology:

-

Activation: Dissolve the starting carboxylic acid (either the core scaffold or an S-alkylated derivative) (1 equivalent) in an anhydrous aprotic solvent such as DMF or dichloromethane (DCM).

-

Coupling Agents: Add coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.[9][11][12]

Therapeutic Applications & Structure-Activity Relationships (SAR)

Derivatives of the 4-amino-2-mercaptopyrimidine scaffold have shown significant promise in several therapeutic areas. A key to rational drug design is understanding how specific structural changes impact biological activity.

Application in Oncology: Targeting Dihydrofolate Reductase (DHFR)

The Causality Behind the Target Choice: Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for regenerating tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are fundamental building blocks for DNA synthesis and cellular replication.[13] Cancer cells, due to their high proliferation rate, have a high demand for DNA precursors, making them particularly vulnerable to the inhibition of DHFR. Therefore, inhibiting DHFR leads to the depletion of nucleotides, cessation of DNA synthesis, and ultimately, cell death.[14] The 2,4-diaminopyrimidine motif, present in our core scaffold, is a classic pharmacophore known to bind to the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate.[15][16]

Structure-Activity Relationship (SAR) Insights:

-

2,4-Diamino Groups: The 2-amino (or a substituted amino) and the 4-amino groups are crucial for activity. They form key hydrogen bond interactions with conserved acidic residues (e.g., Aspartate) in the DHFR active site.[16]

-

C5-Substituent: The nature of the substituent at the 5-position is critical for potency and selectivity. For 5-benzyl-2,4-diaminopyrimidines, bulky substituents on the benzyl ring can enhance binding by interacting with a hydrophobic pocket in the enzyme. The substitution pattern (meta vs. para) on the benzyl ring significantly influences the "active" shape and binding affinity.[16][17]

-

C2-Substituent: Modifications at the C2 position (via S-alkylation of the mercapto group) can be used to fine-tune lipophilicity and introduce additional interactions with the enzyme, potentially improving cell permeability and pharmacokinetic properties.

// Connections Pyrimidine_Ring -> Asp_Residue [dir=both, arrowhead=dot, arrowtail=dot, style=dashed, color="#EA4335", label="H-Bonding"]; C5_Sub -> Hydrophobic_Pocket [dir=both, arrowhead=dot, arrowtail=dot, style=dashed, color="#34A853", label="Hydrophobic\nInteraction"]; }

Caption: Simplified binding model of a pyrimidine DHFR inhibitor.

Application in Infectious Diseases

The same principle of targeting DHFR applies to antimicrobial drug design. Bacterial and protozoal DHFR enzymes have structural differences compared to human DHFR, which can be exploited to achieve selective toxicity.[14] Furthermore, derivatives of this scaffold have shown activity through other mechanisms.

Case Study: Thienopyrimidine Derivatives in Cancer Structurally related fused pyrimidines, such as thienopyrimidines, provide a powerful case study for the potential of this scaffold. These compounds have demonstrated potent anticancer activity by inducing apoptosis, oxidative stress, and mitotic catastrophe in cancer cell lines.[3] Specific derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in oncology.[16][17]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Thienopyrimidine (5f) | MCF-7 (Breast) | 0.46 | Dual EGFR/VEGFR-2 Inhibition, Apoptosis | [16] |

| Thienopyrimidine (6j) | HCT116 (Colon) | 0.6-1.2 | Apoptosis, Oxidative Stress, Mitotic Catastrophe | [3] |

| Thienopyrimidine (5b) | PC-3 (Prostate) | 19 | Cytotoxicity | [15] |

| Thienopyrimidine (5b) | HCT-116 (Colon) | 13 | Cytotoxicity | [15] |

| Pyrimidine (2a) | Various | 4-8 | Inhibition of replication, Apoptosis | [1] |

| Pyrimidine-carbonitrile (4e) | Colo 205 (Colon) | 1.66 | G1 Cell Cycle Arrest, Apoptosis | [18] |

Antimicrobial Mechanism Beyond DHFR: Recent studies on thiophenyl-pyrimidine derivatives have shown a novel mechanism of antibacterial action. These compounds were found to inhibit the FtsZ protein, which is crucial for bacterial cell division. By disrupting FtsZ polymerization and its GTPase activity, the compounds prevent the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death.[7] This represents an exciting alternative therapeutic strategy, especially for combating drug-resistant bacteria.

Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized derivatives, robust and reproducible biological assays are essential.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[17]

Protocol: In Vitro Antibacterial Activity (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: